molecular formula C18H26N4O5 B14480307 benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate CAS No. 66051-54-5

benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate

Cat. No.: B14480307
CAS No.: 66051-54-5
M. Wt: 378.4 g/mol
InChI Key: OFSGVPIOLIRRRD-UHFFFAOYSA-N
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Description

Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups, allowing selective reactions to occur at other functional groups. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .

Properties

CAS No.

66051-54-5

Molecular Formula

C18H26N4O5

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate

InChI

InChI=1S/C18H26N4O5/c19-15(23)8-11-21-16(24)7-4-10-20-17(25)9-12-22-18(26)27-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H2,19,23)(H,20,25)(H,21,24)(H,22,26)

InChI Key

OFSGVPIOLIRRRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCCC(=O)NCCC(=O)N

Origin of Product

United States

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